molecular formula C14H12F3N3O B5748943 N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B5748943
M. Wt: 295.26 g/mol
InChI Key: QQXUYDYKAHLXCR-UHFFFAOYSA-N
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Description

N-(3-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a pyridine ring substituted with a methyl group and a phenyl ring substituted with a trifluoromethyl group, connected through a urea linkage. Its distinct structure imparts specific chemical properties that make it valuable in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-methyl-2-pyridinylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:

3-methyl-2-pyridinylamine+3-(trifluoromethyl)phenyl isocyanateN-(3-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]urea\text{3-methyl-2-pyridinylamine} + \text{3-(trifluoromethyl)phenyl isocyanate} \rightarrow \text{N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea} 3-methyl-2-pyridinylamine+3-(trifluoromethyl)phenyl isocyanate→N-(3-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]urea

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea linkage can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding amines.

    Substitution: Urea derivatives with substituted nucleophiles.

Scientific Research Applications

N-(3-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders due to its ability to modulate biological pathways.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biological systems.

Comparison with Similar Compounds

  • N-(2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]urea
  • N-(3-methyl-2-pyridinyl)-N’-phenylurea
  • N-(3-methyl-2-pyridinyl)-N’-[4-(trifluoromethyl)phenyl]urea

Comparison: Compared to these similar compounds, N-(3-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and the methyl group on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it particularly valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-9-4-3-7-18-12(9)20-13(21)19-11-6-2-5-10(8-11)14(15,16)17/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXUYDYKAHLXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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